6-Thiotheophylline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-dimethyl-6-sulfanylidene-7H-purin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4OS/c1-10-5-4(8-3-9-5)6(13)11(2)7(10)12/h3H,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDCBLYAEALGPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=S)N(C1=O)C)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10178704 | |
| Record name | 6-Thiotheophylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10178704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2398-70-1 | |
| Record name | 6-Thiotheophylline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002398701 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Thiotheophylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10178704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of 6 Thiotheophylline
Established Synthetic Pathways for 6-Thiotheophylline
The creation of the this compound core can be achieved through several reliable methods. These pathways generally involve either the direct conversion of an oxygen to a sulfur atom in a pre-existing xanthine (B1682287) structure or the construction of the purine (B94841) skeleton from acyclic precursors.
Traube Synthesis Modifications and Applications
The Traube purine synthesis, first introduced in 1900, remains a versatile and widely applied method for constructing the purine ring system, which is the core of this compound. google.com An optimized Traube synthesis is frequently employed to create 8-substituted xanthine and thioxanthine derivatives. nih.gov
The general sequence for this synthesis involves several key steps:
Condensation: The process typically begins with the condensation of a 1,3-dialkylurea (like 1,3-dimethylurea (B165225) for theophylline (B1681296) derivatives) with ethyl cyanoacetate. nih.gov
Ring Closure: The resulting product undergoes ring closure to form a 1,3-dialkyl-6-aminouracil. nih.gov
Nitrosation: The 6-aminouracil (B15529) derivative is then treated with a nitrosating agent, such as sodium nitrite (B80452) in acid, to introduce a nitroso group at the 5-position. nih.gov
Reduction: The 5-nitroso group is subsequently reduced to an amino group, often through catalytic hydrogenation or chemical reduction, yielding a 1,3-dialkyl-5,6-diaminouracil. nih.gov This diamino compound is a crucial intermediate.
Imidazole (B134444) Ring Formation: To form the second ring of the purine system, the 5,6-diaminouracil (B14702) intermediate is cyclized with a one-carbon unit. For instance, reacting the intermediate with a carboxylic acid chloride acylates the more nucleophilic 5-amino group. nih.gov Subsequent treatment with aqueous sodium hydroxide (B78521) induces cyclization to the corresponding 8-substituted xanthine. nih.gov
To obtain the final 6-thio product, the 8-substituted xanthine (the oxygen analogue) is then subjected to a thionation reaction as described in the following section. This multi-step approach is particularly valuable for creating derivatives with specific substituents at the 8-position. nih.gov
Thionation Reactions (e.g., with Lawesson's Reagent)
The direct conversion of the carbonyl group at the C6 position of theophylline to a thiocarbonyl group is a common and efficient method for synthesizing this compound. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is the most prominent reagent used for this purpose.
An expeditious and solvent-free procedure has been developed that involves the reaction of theophylline with Lawesson's reagent under microwave irradiation. nih.gov This method is noted for its simplicity, speed, and high efficiency. nih.gov Specifically, reacting one millimole of an alkylxanthine like theophylline with a half-molar equivalent of Lawesson's reagent selectively yields the 6-thio derivative. nih.gov This direct thionation provides a straightforward route to this compound from its readily available oxygen-containing precursor.
Synthesis of this compound Analogues and Derivatives
The modification of the this compound scaffold, especially at the C8 position, has been a major focus of synthetic efforts to explore structure-activity relationships.
8-Substituted this compound Analogues
A significant number of analogues have been created by introducing various substituents at the 8-position of the this compound ring system. These substitutions are typically achieved by building the purine ring with the desired C8-substituent already incorporated via the Traube synthesis or by modifying an 8-functionalized precursor.
The synthesis of a series of 8-alkylthio-6-thiotheophyllines was notably described by Dietz and Burgison in the 1960s. nih.govnih.gov This class of compounds is synthesized by introducing a sulfur-linked alkyl chain at the 8-position. While the original publication provides specific details, subsequent research has utilized this foundational work to access these derivatives. nih.govresearchgate.netacs.org The general approach involves using 8-bromo-theophylline as a precursor, which can react with various alkyl thiols to create the 8-alkylthio linkage, followed by thionation of the C6-carbonyl group.
Specific examples of these synthesized analogues include:
8-octylthio-6-thiotheophylline
8-decylthio-6-thiotheophylline : This derivative is noted for its altered lipophilicity compared to the parent theophylline molecule. ontosight.ai
8-(2-ethylbutyl)thio-6-thiotheophylline : This branched-chain analogue has been identified as a member of the series synthesized by Dietz & Burgison. nih.gov
8-(isobutyl)thio-6-thiotheophylline
8-(2'-tetrahydrofurfuryl)thio-6-thiotheophylline : This compound has been synthesized and is identified by registry numbers such as CHEMBL1730245 and NSC 98002. ontosight.ai
Table 1: Examples of 8-Alkylthio-6-thiotheophylline Analogues
| Compound Name | 8-Position Substituent | Key Reference/Identifier |
|---|---|---|
| 8-octylthio-6-thiotheophylline | -S-(CH₂)₇CH₃ |
General Dietz & Burgison method |
| 8-decylthio-6-thiotheophylline | -S-(CH₂)₉CH₃ |
ontosight.ai |
| 8-(2-ethylbutyl)thio-6-thiotheophylline | -S-CH₂CH(CH₂CH₃)₂ |
nih.gov |
| 8-(isobutyl)thio-6-thiotheophylline | -S-CH₂CH(CH₃)₂ |
General Dietz & Burgison method |
| 8-(2'-tetrahydrofurfuryl)thio-6-thiotheophylline | -S-CH₂-(C₄H₇O) |
CHEMBL1730245 ontosight.ai |
The synthesis of 8-cycloalkyl and 8-aryl derivatives of this compound often utilizes the Traube synthesis pathway. nih.gov This method allows for the incorporation of the desired substituent before the purine ring system is fully formed.
For 8-cycloalkyl derivatives, such as 8-cyclopentyl-6-thiotheophylline, the key 5,6-diaminouracil intermediate is acylated with a cycloalkyl carboxylic acid chloride (e.g., cyclopentanecarboxylic acid chloride). nih.gov The resulting acylamino intermediate is then cyclized to form the 8-cyclopentylxanthine, which is subsequently thionated at the 6-position. nih.gov
For 8-aryl derivatives, a similar strategy is employed. The diaminouracil intermediate is reacted with an appropriate aryl carboxylic acid chloride (e.g., thiophene-2-carboxylic acid chloride or benzoyl chloride) to introduce the aryl group. nih.gov The subsequent cyclization and thionation steps yield the target 8-aryl-6-thiotheophylline. For example, 8-phenylthiotheophylline has been synthesized and characterized. scielo.org.bo This approach provides a robust route to a wide variety of C8-substituted analogues.
Bis-Derivatives (e.g., 8,8'-Tetramethylenebis(2-thiotheophylline))
Bis-derivatives of this compound represent a class of molecules where two thiotheophylline units are joined by a linker. An example of such a compound is 8,8'-tetramethylenebis(2-thiotheophylline). This molecule consists of two 1,3-dimethyl-2-thioxo-2,3-dihydro-1H-purin-6(9H)-one moieties connected at their 8-positions by a four-carbon tetramethylene bridge. While its existence and structure are documented, specific details regarding its synthetic methodology are not extensively covered in readily available literature.
Table 1: Properties of 8,8'-Tetramethylenebis(2-thiotheophylline)
| Property | Value |
| Chemical Formula | C₂₀H₂₄N₈O₄S₂ |
| Molecular Weight | ~516.63 g/mol |
| Structural Feature | Two 2-thiotheophylline units linked by a 1,4-butanediyl bridge at the 8,8' positions. |
| Compound Class | Xanthine Derivative |
7-Glycosyl and 7-Ribosyl Nucleoside Derivatives
A significant area of synthetic work on this compound involves the introduction of sugar moieties at the N7 position to create nucleoside analogues. These modifications can significantly alter the molecule's physical and chemical properties. The synthesis of these 7-glycosyl and 7-ribosyl derivatives often employs glycosylation methods, such as the Vorbrüggen glycosylation, to form the crucial C-N bond between the sugar and the heterocyclic base. rsc.org
Synthesis of β-D-Glucopyranosyl Derivatives
The synthesis of 7-(β-D-glucopyranosyl)-6-thiotheophylline has been successfully reported in the scientific literature. acs.orgacs.org This process involves the coupling of this compound with a protected glucose derivative. The resulting peracetylated nucleoside's conformational equilibrium (syn-anti) has been a subject of study, analyzed through techniques like 1H-NMR nOe methods and molecular mechanics to understand the spatial arrangement of the sugar relative to the purine ring. acs.orgresearchgate.net
Synthesis of α-D-Arabinopyranosyl Derivatives
Similar to the glucosyl derivatives, the synthesis of 7-(α-D-arabinopyranosyl)-6-thiotheophylline has also been achieved. acs.orgacs.org This involves reacting this compound with an appropriate arabinose derivative. The stereochemistry of the anomeric carbon is crucial, resulting in the α-configuration. The conformational properties of the peracetylated forms of these arabinosyl nucleosides have been investigated to determine the preferred orientation of the sugar moiety. acs.orgresearchgate.net
Table 2: Research Findings on 7-Glycosyl Derivatives of this compound
| Derivative | Sugar Moiety | Key Research Finding | Citations |
| 7-(β-D-Glucopyranosyl)-6-thiotheophylline | β-D-Glucose | Synthesis reported; conformational analysis of its peracetyl derivative performed. | acs.org, researchgate.net, acs.org |
| 7-(α-D-Arabinopyranosyl)-6-thiotheophylline | α-D-Arabinose | Synthesis reported; syn-anti equilibrium of its peracetyl derivative studied. | acs.org, researchgate.net, acs.org |
Synthesis of β-D-Xylopyranosyl Derivatives
Research has also been conducted on the synthesis of xylopyranosyl derivatives. Specifically, the synthesis of 8-methyl-6-thio-7-(β-D-xylopyranosyl)theophylline has been reported. acs.org It is important to note the presence of an additional methyl group at the C8 position in this particular analogue. The synthesis of this thioxanthine nucleoside results in a molecule where its triacetyl derivative shows significant molecular crowding and restricted rotation around the glycosidic bond. acs.org The stability of its different rotational isomers (rotamers) and the syn-anti equilibrium were examined using molecular mechanics and NMR line-shape methods. acs.org
Advanced Synthetic Strategies and Innovation
The synthesis of novel this compound derivatives can benefit from advanced synthetic strategies that offer greater efficiency, control, and complexity. Modern organic synthesis emphasizes retrosynthetic analysis, where a target molecule is conceptually broken down into simpler precursors to design a logical synthetic route.
For creating complex derivatives, innovative approaches could include:
Stereoselective Transformations : Employing chiral catalysts or auxiliaries to control the stereochemistry during glycosylation or the introduction of other chiral centers. This is crucial for producing specific isomers with defined biological activities.
Palladium-Catalysed Coupling Methods : Using cross-coupling reactions like Suzuki or Stille to attach a wide variety of substituents at different positions of the thiotheophylline core, allowing for rapid library generation.
One-Pot Reactions and Microwave-Assisted Synthesis : Developing multi-step reactions in a single flask or using microwave irradiation can significantly shorten reaction times, improve yields, and reduce waste, aligning with the principles of green chemistry.
Late-Stage Functionalization : Introducing key functional groups in the final steps of a synthesis. This strategy is highly efficient for creating a diverse range of analogues from a common advanced intermediate, facilitating structure-activity relationship studies.
While specific applications of all these advanced methods to this compound are not yet widely published, they represent the forefront of synthetic chemistry and offer powerful tools for future innovations in the derivatization of this compound.
Molecular Mechanisms of Action and Biological Target Interactions
Adenosine (B11128) Receptor Antagonism and Selectivity Profiling
6-Thiotheophylline acts as a competitive antagonist at adenosine receptors, a family of G protein-coupled receptors that play crucial roles in various physiological processes. medchemexpress.com The substitution of the oxygen atom at the 6-position of the xanthine (B1682287) core with a sulfur atom significantly influences its binding affinity and selectivity across the different adenosine receptor subtypes.
Research has demonstrated that this compound exhibits antagonistic activity at A1 adenosine receptors. However, its binding affinity (Ki) is considered intermediate when compared to its parent compound, theophylline (B1681296), and caffeine (B1668208). nih.gov The introduction of a sulfur atom at the 6-position of the xanthine structure is generally not well-tolerated for binding at A1 receptors, often leading to a decrease in potency compared to the corresponding oxygen-containing analogue. researchgate.net This suggests that while this compound can block A1 receptors, it is less potent in this action than theophylline.
Similar to its effect on A1 receptors, this compound acts as an antagonist at A2 adenosine receptors. In vitro binding studies have shown its Ki value for A2 receptors to be intermediate in comparison to caffeine and theophylline. nih.gov The A2 receptor family includes two main subtypes, A2A and A2B, which are critical in regulating inflammation and vasodilation. deakin.edu.aufrontiersin.org The substitution of the 6-carbonyl group with a thiocarbonyl is reported to be detrimental to binding at A2A sites, reducing the compound's affinity. researchgate.net While specific affinity data for this compound at the A2A and A2B subtypes is not extensively detailed, the general finding points to a moderate, non-selective antagonism at A2 receptors.
Table 1: Comparative Adenosine Receptor Affinity of this compound
| Compound | A1 Receptor Affinity (Ki) | A2 Receptor Affinity (Ki) |
|---|---|---|
| This compound | Intermediate | Intermediate |
| Theophylline | Lower (than this compound) | Lower (than this compound) |
| Caffeine | Higher (than this compound) | Higher (than this compound) |
The interaction of this compound with A3 adenosine receptors is less clearly defined in scientific literature. While xanthine derivatives can function as antagonists at A3 receptors, their affinity is often highly dependent on the species and specific structural modifications at other positions on the xanthine ring. nih.govnih.gov For instance, rat A3 receptors are known to be relatively insensitive to many xanthine-based antagonists. nih.gov Significant affinity for the human A3 receptor typically requires specific substitutions, which are not present in the basic this compound structure. nih.gov Therefore, it is presumed that this compound possesses low affinity for the A3 receptor subtype.
The selectivity of a xanthine derivative for a particular adenosine receptor subtype is heavily influenced by its structural characteristics. The modification at the 6-position in this compound is a primary example, where the thio-substitution generally diminishes affinity at A1 and A2A receptors compared to the oxygenated parent compound, theophylline. researchgate.net To enhance affinity and modulate selectivity, further structural modifications are typically required. For example, substitutions at the 8-position of the xanthine core are known to significantly increase adenosine antagonism and can direct selectivity towards the A1 receptor subtype. researchgate.net Similarly, modifications at the N1 and N3 positions can also influence the affinity and selectivity profile across the different receptor subtypes. nih.gov Thus, while the 6-thio modification itself is a key structural feature, it serves as a foundational change upon which other substitutions could potentially fine-tune the compound's interaction with specific adenosine receptors.
Antagonism at A3 Adenosine Receptors
Phosphodiesterase Inhibition (Molecular Level)
Like other methylxanthines, this compound functions as an inhibitor of phosphodiesterase (PDE) enzymes. lookchem.com PDEs are a superfamily of enzymes that hydrolyze cyclic nucleotides, specifically cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), terminating their signaling pathways. nih.gov By inhibiting these enzymes, this compound prevents the degradation of cAMP and cGMP, leading to their increased intracellular concentrations. This elevation in second messengers activates downstream signaling cascades, such as those mediated by protein kinase A (PKA) and protein kinase G (PKG), which can result in a variety of cellular responses, including smooth muscle relaxation. medchemexpress.com
Xanthines are generally non-selective PDE inhibitors, affecting multiple enzyme families. lookchem.com Studies have reported that xanthines featuring thio-substitutions at the 6-position can exhibit a potency for phosphodiesterase inhibition that is comparable to or even greater than that of theophylline. researchgate.net
Interactions with Ion Channels and Transporters
Beyond its effects on adenosine receptors and phosphodiesterases, this compound appears to have a more complex mechanism of action that includes interactions with ion channels. Ion channels and transporters are distinct classes of membrane proteins essential for moving ions and small molecules across cell membranes; channels typically allow rapid passive flow, while transporters undergo conformational changes to move substrates, which can be an active or passive process. innovationsincrm.com
L-type Ca2+ Channel Modulation
Research into the effects of this compound (TT) has indicated a complex mechanism of action that likely involves L-type Ca2+ channels. nih.gov In vitro studies have shown that thio-derivatives of methylxanthines, including this compound, exhibit a higher affinity for [3H]-nitrendipine binding sites compared to their parent compounds, theophylline and caffeine. nih.gov This suggests a potential interaction at the level of L-type Ca2+ channels. nih.gov While the parent compound theophylline has been shown to stimulate Ca2+ entry through L-type Ca2+ channels in certain pituitary cells, other studies on guinea pig tracheal preparations found theophylline did not modify KCl-evoked contractions, suggesting a lack of inhibition on the inward Ca2+ flow in that model. uva.esresearchgate.net The specific modulatory action of this compound itself on these channels is part of a complex mechanism that may also involve adenosine extracellular receptors. nih.gov
Progesterone (B1679170) Receptor (PR) Antagonism
Analogues of this compound have been identified as selective antagonists of the Progesterone Receptor (PR). nih.govnih.gov This antagonistic activity is significant because many traditional PR antagonists, which are typically steroidal compounds like mifepristone (B1683876) (RU486), often exhibit cross-reactivity with other steroid receptors. nih.gov The discovery of theophylline derivatives as PR inhibitors provides a novel class of compounds for investigating progesterone signaling. nih.govnih.gov
Non-Competitive Inhibition Mechanisms (Outside Ligand-Binding Pocket)
A key feature of the PR antagonism by this compound analogues is their non-competitive mechanism of action. nih.gov The most extensively studied derivative, 6-thio-8-(2-ethylbutyl)thiotheophylline, does not compete with progestins for binding within the conventional ligand-binding pocket of the PR. nih.govnih.gov This mode of inhibition, where the antagonist can bind to the receptor simultaneously with the agonist but prevents its action, is a defining characteristic of non-competitive antagonism. derangedphysiology.com This action outside the ligand-binding pocket makes it a valuable molecular probe for studying PR function and a lead compound for developing new types of PR inhibitors. nih.govnih.gov
Specificity and Selectivity among Steroid Receptors
Structure-activity relationship (SAR) studies have demonstrated that certain this compound analogues exhibit notable selectivity for the Progesterone Receptor. nih.gov In a screening of approximately 150 theophylline analogues, derivatives with branched 8-alkylthio-6-thio-substitutions were identified as selective PR inhibitors. nih.govnih.gov These compounds were evaluated for their ability to inhibit transactivation mediated by four major steroid hormone receptors: the Estrogen Receptor (ER), Progesterone Receptor (PR), Glucocorticoid Receptor (GR), and Androgen Receptor (AR). nih.gov The subset of molecules with saturated carbon-chain branching showed a distinct preference for inhibiting PR over the other tested steroid receptors. nih.gov
Table 1: Selectivity Profile of this compound Analogues
| Receptor Target | Activity | Selectivity |
|---|---|---|
| Progesterone Receptor (PR) | Inhibitory | High |
| Estrogen Receptor (ER) | Less Inhibitory | Lower |
| Glucocorticoid Receptor (GR) | Less Inhibitory | Lower |
| Androgen Receptor (AR) | Less Inhibitory | Lower |
This table summarizes the selective inhibitory action of branched 8-alkylthio-6-thiotheophylline analogues based on research findings. nih.gov
Broader Cellular Signaling Pathway Modulation
The antagonistic effects of this compound analogues extend to the modulation of gene expression regulated by the Progesterone Receptor. This has been demonstrated through both reporter gene assays and the measurement of endogenous gene products. nih.gov
Inhibition of Reporter Gene Activity (e.g., MMTV-luciferase)
The inhibitory action of this compound analogues on PR-mediated signaling has been confirmed using reporter gene assays. nih.gov Specifically, in T47D/A1-2 breast cancer cells, which are stably transfected to express a mouse mammary tumor virus (MMTV)-luciferase promoter, 6-thio-8-(2-ethylbutyl)thiotheophylline demonstrated the ability to inhibit the MMTV-luciferase reporter. nih.govnih.gov This assay is a standard method for assessing the activity of PR, as the MMTV promoter contains hormone response elements that are activated by the PR. nih.gov To ensure the results were not due to direct interference with the reporter enzyme, assays were also performed with purified luciferase protein, which ruled out direct effects on enzyme activity. nih.gov
Impact on Endogenous Gene Expression (e.g., PR-regulated alkaline phosphatase)
Beyond reporter genes, this compound analogues have been shown to affect the expression of naturally occurring, PR-regulated genes. nih.gov In T47D breast cancer cells, 6-thio-8-(2-ethylbutyl)thiotheophylline was able to inhibit the activity of endogenous PR-regulated alkaline phosphatase. nih.govnih.gov The expression of alkaline phosphatase is a known response to progestin stimulation in these cells, and its inhibition serves as a functional indicator of PR antagonism. nih.gov
Influence on MAPK (ERK) and PI3K/AKT Signaling Pathways
Extensive literature searches did not yield specific research findings detailing the influence of this compound on the Mitogen-Activated Protein Kinase (MAPK/ERK) or the Phosphatidylinositol 3-kinase (PI3K/AKT) signaling pathways. While these pathways are crucial in regulating a multitude of cellular processes, including cell growth, proliferation, differentiation, and survival, direct evidence of modulation by this compound is not presently available in the reviewed scientific literature.
The MAPK/ERK pathway is a cascade of proteins that transmits signals from the cell surface to the DNA in the nucleus. This pathway is typically initiated by growth factors binding to their receptors, leading to the activation of a series of kinases, ultimately resulting in the phosphorylation of ERK, which then regulates transcription factors.
The PI3K/AKT pathway is another critical intracellular signaling pathway that governs cell cycle progression, metabolism, and apoptosis. Activation of this pathway, often by growth factors or insulin, leads to the phosphorylation and activation of AKT, which in turn phosphorylates a variety of downstream targets to exert its effects.
Although the interaction of various xanthine derivatives with these pathways has been a subject of research, specific data on this compound's direct or indirect effects, including any potential phosphorylation events or changes in downstream protein expression, remain uncharacterized.
Modulation of Endoplasmic Reticulum Stress and Unfolded Protein Response
Similarly, there is a notable absence of published research investigating the role of this compound in the modulation of endoplasmic reticulum (ER) stress and the subsequent unfolded protein response (UPR).
ER stress arises from an accumulation of unfolded or misfolded proteins in the lumen of the endoplasmic reticulum. To cope with this, the cell activates the UPR, a sophisticated signaling network aimed at restoring protein-folding homeostasis. The UPR is mediated by three main ER-resident sensor proteins: IRE1α (Inositol-requiring enzyme 1α), PERK (PKR-like ER kinase), and ATF6 (Activating transcription factor 6). Activation of these sensors leads to global changes in gene expression that enhance the cell's protein-folding capacity and promote the degradation of misfolded proteins.
Currently, there are no available studies that have examined whether this compound can induce or alleviate ER stress, or if it interacts with any of the key components of the UPR signaling cascade. Therefore, its influence on the expression of ER chaperones, the splicing of XBP1 mRNA, the phosphorylation of eIF2α, or the cleavage of ATF6 is unknown.
Structure Activity Relationship Sar Studies of 6 Thiotheophylline and Its Analogues
Influence of Stereochemistry and Conformational Dynamics on Activity
The three-dimensional arrangement of atoms (stereochemistry) and the molecule's ability to change shape (conformational dynamics) are critical for the biological activity of 6-thiotheophylline analogues. The activity of these molecules is not merely dependent on the presence of certain functional groups, but on how those groups are oriented in space, allowing for optimal interaction with a biological target.
The importance of stereochemistry is highlighted in studies of 8-alkylthio-6-thiotheophylline derivatives, where branched carbon chains at the 8-position were found to be crucial for selective inhibition of the progesterone (B1679170) receptor. nih.gov This specificity suggests that a particular three-dimensional shape is required to fit into the allosteric binding site. Minor changes to a molecule's rigid structure can lead to a significant loss of affinity, underscoring the precise conformational requirements for potent biological activity. acs.org
Quantitative Structure-Activity Relationship (QSAR) Approaches
Quantitative Structure-Activity Relationship (QSAR) is a computational method used to correlate the chemical structure of compounds with their biological activity. While specific, published QSAR models for this compound are not abundant, the principles of QSAR are widely applied in the development of related xanthine (B1682287) and thiopurine derivatives. acs.orgresearchgate.net
The general QSAR approach involves several steps:
Data Collection : A set of structurally related compounds, such as various this compound analogues, is synthesized and tested for a specific biological activity. nih.gov
Descriptor Calculation : For each molecule, a variety of physicochemical properties and structural features, known as molecular descriptors, are calculated. These can include parameters related to hydrophobicity (e.g., LogP), electronics (e.g., atomic charges), and steric properties (e.g., molecular volume).
Model Development : Statistical methods are used to build a mathematical model that links the calculated descriptors to the observed biological activity.
Model Validation : The predictive power of the QSAR model is rigorously tested to ensure its reliability.
In the broader context of theophylline (B1681296) analogues, SAR studies have shown that hydrophobic side chains can produce potent inhibitory activity, while the introduction of hydrophilic groups can cause a severe reduction in potency, a classic observation that can be quantified in a QSAR model. acs.org Similarly, software tools that predict molecular properties based on structure, which is a core component of QSAR, are used to screen newly synthesized thiophene (B33073) derivatives for their potential as orally active drugs. nih.gov These approaches allow researchers to predict the activity of unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process.
Preclinical in Vitro and in Vivo Research Models Non Human Focused
Studies on Isolated Organ Preparations
Isolated organ preparations serve as a valuable tool in pharmacology, allowing for the study of a compound's effect on a specific organ in a controlled environment, free from systemic influences.
In studies utilizing guinea-pig isolated trachea, 6-thiotheophylline has demonstrated a notable relaxant effect. nih.gov Research has shown that both this compound and a related compound, 6-thiocaffeine (B1664699), induce relaxation in tracheal preparations. nih.gov Specifically, this compound exhibited a half-maximal effective concentration (EC50) of 60 µM for its relaxant effect, which is significantly more potent than its parent compound, theophylline (B1681296) (EC50 of 300 µM). nih.gov This suggests that the introduction of a thiol group at the 6-position of the theophylline molecule enhances its bronchodilatory potential. The mechanism for this relaxation is thought to be complex, potentially involving actions on adenosine (B11128) receptors and L-type Ca2+ channels. nih.gov
Table 1: Relaxant Effect of this compound on Guinea-Pig Isolated Trachea
| Compound | EC50 (µM) for Relaxation |
|---|---|
| This compound | 60 nih.gov |
| 6-Thiocaffeine | 50 nih.gov |
| Theophylline | 300 nih.gov |
Investigations on guinea-pig isolated atria have provided insights into the cardiac effects of this compound's analogue, 6-thiocaffeine. While direct studies on this compound in this model are less detailed in the provided context, the research on 6-thiocaffeine offers valuable comparative data. In these preparations, 6-thiocaffeine (at concentrations of 30-50 µM) was observed to antagonize the negative chronotropic effect of R-PIA, a stable adenosine receptor agonist. nih.gov This antagonism was not clearly competitive. nih.gov At a higher concentration of 100 µM, 6-thiocaffeine began to reverse this inhibitory effect. nih.gov These findings point towards a complex interaction with cardiac adenosine receptors.
Mechanistic In Vivo Animal Models (Excluding Behavioral/Stimulant Effects and Toxicity)
Studies on Respiratory System Function (e.g., Bronchodilation)
Theophylline, the parent compound of this compound, is well-known for its use as a bronchodilator in respiratory diseases. ontosight.ainih.gov Consequently, derivatives of theophylline are often investigated for similar or improved effects on the respiratory system. ontosight.ai Animal models are essential for these in vivo studies to understand the physiological effects of new compounds. msdvetmanual.comresearchgate.netnih.govnih.gov
Studies on theophylline derivatives have utilized anesthetized guinea pigs to determine their bronchodilator activity. riss.krresearchgate.net In these models, bronchospasm is induced, typically by acetylcholine, and the ability of the test compound to counteract this constriction is measured. riss.krresearchgate.net This provides a direct assessment of the compound's potential to relax airway smooth muscle and improve airflow. ontosight.ai While specific data for this compound is not detailed, the methodology is well-established for this class of compounds.
Cardiovascular System Function (e.g., Coronary Dilation, Cardiac Depression)
The cardiovascular effects of new compounds are a critical area of preclinical investigation, often utilizing various animal models. nih.govfrontiersin.orgemkatech.comnih.gov Large animal models, such as dogs, sheep, and pigs, are often used in cardiovascular research due to their physiological similarities to humans. nih.govemkatech.com
Studies on coronary dilation, the widening of the coronary arteries, are important for understanding a compound's potential to improve blood flow to the heart. nih.govnih.govpcronline.come-cep.orgjpnim.com In vivo studies in conscious animals, such as calves, have been used to investigate the effects of beta-adrenergic agonists on coronary artery diameter. nih.gov These studies can differentiate between direct effects on the blood vessels and secondary effects due to changes in blood flow. nih.gov While specific studies on the direct effects of this compound on coronary dilation or cardiac depression in animal models are not detailed in the provided results, these types of investigations are standard for characterizing the cardiovascular profile of new therapeutic agents.
Central Nervous System Effects (e.g., Motor Coordination beyond CNS stimulant effects)nih.gov
Preclinical in vivo research has been conducted to characterize the central nervous system (CNS) profile of this compound, particularly in comparison to its parent methylxanthine compounds. In studies utilizing mice models, this compound was investigated for its effects on general motor activity and coordination. nih.gov
The research provided evidence that, unlike typical methylxanthines such as caffeine (B1668208) and theophylline which are known for their CNS stimulant properties, this compound does not produce such stimulant effects. nih.gov However, a notable finding from these in vivo experiments was the observation of a loss of motor coordination in the animal subjects. nih.gov This suggests a distinct mechanism of action on the central nervous system compared to other xanthine (B1682287) derivatives, pointing towards an impact on psychomotor performance that is separate from stimulation. nih.gov The investigation also included 6-thiocaffeine, another thioderivative, which similarly demonstrated a lack of CNS stimulation alongside impaired motor coordination. nih.gov
These findings indicate that the introduction of a thiol group at the 6-position of the theophylline molecule significantly alters its pharmacological effects on the central nervous system, eliminating the stimulant properties while introducing an effect that impairs motor control. nih.gov
Table 1: Comparative CNS Effects in Preclinical Models
| Compound | CNS Stimulant Effects | Observed Effect on Motor Coordination |
|---|---|---|
| This compound | Not Observed | Loss of Motor Coordination nih.gov |
| 6-thiocaffeine | Not Observed | Loss of Motor Coordination nih.gov |
| Theophylline | Present | Not specified as loss |
| Caffeine | Present | Not specified as loss |
Biochemical Transformation and Metabolic Pathways
General Metabolic Pathways Relevant to Xanthines (e.g., Purine (B94841) Metabolism)
Xanthines are purine bases that play a central role in various metabolic processes. wikipedia.org The metabolic fate of xanthines is intricately linked to the purine degradation pathway. wikipedia.orgmdpi.com In humans, purine catabolism primarily occurs in the liver and culminates in the formation of uric acid. mdpi.comnih.gov This pathway involves the conversion of purine nucleotides into hypoxanthine (B114508) and xanthine (B1682287). mdpi.com
The key steps in this pathway include:
Formation of Hypoxanthine: Adenosine (B11128) monophosphate (AMP) is converted to inosine (B1671953) monophosphate (IMP), which is then processed to hypoxanthine. mdpi.com
Formation of Xanthine: Xanthine is formed from hypoxanthine through oxidation by the enzyme xanthine oxidoreductase (XOR). wikipedia.orgmdpi.com It can also be generated from the deamination of guanine (B1146940) by guanine deaminase. wikipedia.org
Formation of Uric Acid: Xanthine is subsequently oxidized to uric acid, a reaction also catalyzed by XOR. wikipedia.orgnih.gov
Xanthine oxidoreductase is a rate-limiting enzyme in purine metabolism and exists in two interconvertible forms: xanthine dehydrogenase (XDH) and xanthine oxidase (XO). nih.govunibo.it Both forms catalyze the final two steps of purine breakdown, converting hypoxanthine to xanthine and then xanthine to uric acid. nih.gov These reactions are crucial for the elimination of excess purines from the body.
Enzymatic Biotransformation (Phase I and Phase II Reactions)
The biotransformation of drugs and other xenobiotics is generally categorized into Phase I and Phase II metabolic reactions, which aim to convert lipophilic compounds into more polar, water-soluble derivatives for easier excretion. libretexts.org
Phase I Reactions: Phase I metabolism involves functionalization reactions such as oxidation, reduction, and hydrolysis. libretexts.org For xanthine derivatives like theophylline (B1681296) and caffeine (B1668208), the primary enzymes responsible for Phase I metabolism are the cytochrome P450 (CYP) superfamily located in the liver. wikipedia.orgresearchgate.net
Oxidation: CYP enzymes, particularly CYP1A2, are heavily involved in the metabolism of methylxanthines. researchgate.net They catalyze the oxidation of these compounds. For example, xanthine oxidase can convert 1-methylxanthine (B19228) into 1-methyluric acid. wikipedia.org
Demethylation: N-demethylation is a common metabolic pathway for theophylline, leading to the formation of various methylxanthine and methyluric acid metabolites. researchgate.net
Phase II Reactions: Phase II reactions are conjugation reactions where an endogenous molecule is attached to the drug or its Phase I metabolite. libretexts.orgajpps.org These reactions further increase water solubility and facilitate detoxification and excretion. libretexts.org
Glucuronidation: This is the most common Phase II pathway, involving the transfer of a glucuronyl group by UDP-glucuronosyltransferases (UGTs). libretexts.org
Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group. ajpps.org
Methylation: Methylation is another Phase II process, carried out by enzymes like thiopurine S-methyltransferase (TPMT), which is particularly relevant for thiopurines. ajpps.org TPMT catalyzes the methylation of thiopurine drugs, which can influence the balance between active and inactive metabolites. gloshospitals.nhs.uk
| Phase | Reaction Type | Key Enzymes | Example Substrates (Related to 6-Thiotheophylline) |
| Phase I | Oxidation, Demethylation | Cytochrome P450 (e.g., CYP1A2), Xanthine Oxidase (XO) | Theophylline, Caffeine, Hypoxanthine |
| Phase II | Glucuronidation, Methylation | UDP-glucuronosyltransferases (UGTs), Thiopurine S-methyltransferase (TPMT) | Theophylline metabolites, Thiopurines |
Formation of Metabolic Intermediates and Derivatives
The metabolism of thiopurines, which share the purine scaffold with this compound, involves a complex network of competing enzymatic pathways that produce various active and inactive intermediates. rupahealth.com The metabolism of 6-mercaptopurine (B1684380) (6-MP), a related thiopurine, provides a relevant model. 6-MP is converted to thioinosine monophosphate (TIMP), which is a central intermediate. rupahealth.comresearchgate.net From TIMP, the pathway branches to form two key groups of metabolites:
6-Thioguanine (B1684491) nucleotides (6-TGNs): These are considered the primary active, cytotoxic metabolites. rupahealth.comnaspghan.org Their formation involves the phosphorylation of 6-MP. naspghan.org
6-Methylmercaptopurine (6-MMP): This is formed through the methylation of TIMP by the enzyme thiopurine S-methyltransferase (TPMT). gloshospitals.nhs.ukresearchgate.net
A study on the biotransformation of 8-ethylthio-6-thiotheophylline, a compound structurally similar to this compound, identified its metabolism in rats, indicating that such derivatives are actively processed in vivo. nih.gov While specific intermediates of this compound itself are not extensively documented, it is plausible that it undergoes biotransformation to form various thio-derivatives and potentially uric acid analogues. smolecule.com The presence of the thio-group suggests that enzymes like TPMT could play a role in its metabolism, potentially leading to methylated intermediates.
Impact of Structural Modifications on Metabolic Fate
Research comparing 6-thioxanthines like this compound and 6-thiocaffeine (B1664699) with their parent compounds (theophylline and caffeine) has revealed important differences:
Enzyme Inhibition: this compound was found to be a more potent inhibitor of cyclic AMP phosphodiesterase (cAMP-PDE) than theophylline. nih.gov
Receptor Binding: this compound and 6-thiocaffeine showed a higher affinity for nitrendipine (B1678957) binding sites compared to their parent methylxanthines, suggesting an interaction with L-type Ca2+ channels. nih.gov Their affinity for adenosine receptors was intermediate between that of caffeine and theophylline. nih.gov
Lipolytic Activity: Despite being a stronger PDE inhibitor, this compound exhibited a much lower stimulating effect on lipolysis compared to theophylline. nih.gov This dissociation between PDE inhibition and lipolytic action suggests that the anti-adenosine activity of methylxanthines is a more prominent factor in stimulating basal lipolysis in adipose tissue. nih.gov
These findings indicate that the 6-thio modification alters the interaction of the molecule with key metabolic enzymes and cellular receptors. nih.govnih.gov This altered interaction profile directly impacts the compound's subsequent metabolic pathway and biological effects, distinguishing it from traditional methylxanthines. The synthesis of various 6-thio and 2,6-dithio derivatives of xanthines has been a subject of interest precisely because these structural changes confer different biological activities. clockss.org
Analytical Methodologies for 6 Thiotheophylline Research
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for probing the molecular structure and properties of 6-thiotheophylline. These techniques are based on the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR nOe methods)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound and its derivatives. bhu.ac.in It provides detailed information about the chemical environment of magnetically active nuclei, such as protons (¹H) and carbon-13 (¹³C). bhu.ac.in The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a given nucleus. bhu.ac.in Spin-spin coupling provides information about adjacent nuclei, helping to piece together the molecular framework. bhu.ac.in
A particularly useful NMR technique in the study of this compound derivatives is the Nuclear Overhauser Effect (NOE). wikipedia.orgyoutube.com NOE is the transfer of nuclear spin polarization between nuclei that are close in space, leading to a change in the intensity of one NMR resonance when another is irradiated. wikipedia.orgyoutube.com This effect is crucial for determining the stereochemistry and conformation of molecules. wikipedia.org For instance, ¹H-NMR nOe methods have been employed to study the syn-anti equilibrium of peracetylated 7-glycosyl-6-thiotheophylline nucleosides. tandfonline.com This allows for the determination of the relative orientation of the sugar and the thiopurine base. tandfonline.com
Table 1: Representative ¹H-NMR Data
| Proton | Chemical Shift (δ) ppm |
|---|---|
| N1-CH₃ | [Data not available in search results] |
| N3-CH₃ | [Data not available in search results] |
Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC/MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. wikipedia.orgneu.edu.tr This information is used to determine the molecular weight of a compound and can provide structural information through fragmentation patterns. neu.edu.tr In the context of this compound research, MS is used for the characterization of the compound and its derivatives. nih.gov For instance, the mass spectrum of a related compound, 6-thiocaffeine (B1664699), shows a top peak at m/z 210, corresponding to the molecular ion. nih.gov
Liquid chromatography-mass spectrometry (LC/MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. wikipedia.orgesogu.edu.trjddtonline.info This hyphenated technique is highly sensitive and selective, making it ideal for the analysis of complex mixtures. esogu.edu.trnih.govnih.gov LC/MS and its tandem version, LC-MS/MS, are used for the quantification of thiopurine metabolites, such as 6-thioguanine (B1684491) (a related thiopurine), in biological samples. nih.govnih.gov The technique involves separating the compounds of interest using liquid chromatography and then detecting and quantifying them with a mass spectrometer. nih.govnih.gov
Table 2: Mass Spectrometry Data for a Related Thiopurine
| Compound | Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
|---|
Note: Data for this compound was not explicitly available. The data for the closely related 6-thiocaffeine is provided as an illustrative example.
UV-Vis Spectrophotometry
UV-Visible (UV-Vis) spectrophotometry is a technique that measures the absorption of ultraviolet and visible light by a compound dissolved in a solvent. denovix.comhawaii.edu The resulting spectrum shows the absorbance at different wavelengths, with the wavelength of maximum absorbance denoted as λmax. hawaii.edu This technique is often used for the quantitative analysis of compounds and to gain information about electronic transitions within the molecule. denovix.comhawaii.edu In the study of this compound and its metal complexes, UV-Vis spectrophotometry is utilized for their characterization. dntb.gov.ua
Table 3: UV-Vis Spectrophotometry Data
| Compound | Solvent | λmax (nm) |
|---|
Chromatographic Separation Techniques
Chromatography is a laboratory technique for the separation of a mixture. researchgate.net The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used to separate non-volatile mixtures. libretexts.orgtifr.res.in It is performed on a sheet of glass, plastic, or aluminum foil, which is coated with a thin layer of adsorbent material, usually silica (B1680970) gel or alumina (B75360) (the stationary phase). libretexts.org The sample is spotted onto the plate, and a solvent or solvent mixture (the mobile phase) is drawn up the plate via capillary action. tifr.res.in Because different analytes ascend the TLC plate at different rates, separation is achieved. tifr.res.in TLC has been used in the analysis of this compound and its derivatives. googleapis.comnih.gov For example, it was employed in studying the biotransformation of 8-ethylthio-6-thiotheophylline. nih.gov
Table 4: Thin Layer Chromatography Parameters
| Compound | Stationary Phase | Mobile Phase | Rf Value |
|---|
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. wikipedia.orgdrawellanalytical.comijrti.org It relies on pumps to pass a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. wikipedia.orgijrti.org Each component in the sample interacts slightly differently with the adsorbent material, thus causing different flow rates for the different components and leading to the separation of the components as they flow out of the column. wikipedia.org HPLC is a highly improved form of column chromatography. researchgate.net A comprehensive HPLC methodology has been developed for the determination of related compounds, demonstrating its utility in resolving complex mixtures and ensuring product quality. nih.gov
Table 5: High-Performance Liquid Chromatography Parameters
| Compound | Column | Mobile Phase | Retention Time (min) |
|---|
Advanced Research Analytical Techniques
Advanced analytical methodologies provide the sensitivity and specificity required for detailed research on this compound. These techniques are often used in combination to obtain a comprehensive understanding of the compound's properties and interactions.
Thermodesorption Gas Chromatography-Mass Spectroscopy (TD-GC/MS)
Thermodesorption Gas Chromatography-Mass Spectrometry (TD-GC/MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds (VOCs and SVOCs). measurlabs.compnnl.gov This method involves the collection of analytes onto a sorbent tube, followed by thermal desorption to release the compounds into a gas chromatograph for separation. measurlabs.com The separated components then enter a mass spectrometer, which provides detailed information about their molecular weight and structure, enabling precise identification and quantification. measurlabs.compnnl.gov
In the context of this compound research, TD-GC/MS can be utilized to analyze its presence in various matrices. For instance, a study on emissions from building materials used TD-GC/MS to identify and quantify a range of volatile sulfur compounds, including this compound. cpsc.gov The process involves heating a sample to vaporize the volatile components, which are then collected and concentrated in an absorbent trap before being introduced into the GC-MS system for analysis. measurlabs.com This technique is particularly advantageous for detecting trace levels of compounds due to its high sensitivity. measurlabs.comnih.gov
Key applications of TD-GC/MS in research include:
Monitoring of VOCs and SVOCs from various materials. measurlabs.com
Analysis of trace-level contaminants. measurlabs.com
Determination of compound emissions from consumer products. nih.gov
Table 1: Example Data from TD-GC/MS Analysis of Volatile Sulfur Compounds
| Compound | Emission Factor (ng-S/m²/h) |
|---|---|
| This compound | 2.61 |
| Cyclic Octaatomic Sulfur | 0.62 |
This table is illustrative and based on findings from studies analyzing volatile sulfur compounds. cpsc.gov
Solid-Phase Microextraction Gas Chromatography-Sulfur Chemiluminescence Detector (SPME-GC/SCD)
Solid-Phase Microextraction (SPME) coupled with Gas Chromatography and a Sulfur Chemiluminescence Detector (SCD) is a highly selective and sensitive method for analyzing sulfur-containing compounds. twistaroma.frshimadzu.com SPME utilizes a coated fiber to extract and concentrate analytes from a sample before their introduction into the GC system. cpsc.gov The SCD then specifically detects sulfur compounds, offering excellent sensitivity and selectivity, which is particularly useful when analyzing complex matrices where other compounds might interfere with detection by less specific detectors. shimadzu.comsciopen.com
This technique has been adapted for measuring reactive sulfur gases in controlled laboratory emission chambers. cpsc.gov For instance, SPME-GC/SCD has been employed to quantify reactive sulfur gases emitted from various materials. cpsc.gov The SPME fiber, often coated with materials like polydimethylsiloxane/carboxen, passively samples the sulfur gases directly from the headspace of a chamber. cpsc.gov This approach is valuable for identifying and quantifying trace volatile sulfur compounds that may be below the detection limits of standard GC-MS. sciopen.com
Research findings using SPME-GC/SCD have demonstrated its utility in:
Identifying and quantifying volatile sulfur compounds in various food and beverage samples. twistaroma.frsciopen.com
Characterizing key aroma-active sulfur compounds. sciopen.com
Analyzing trace volatile sulfur compounds in complex samples like milk. nih.gov
Table 2: Comparison of Analytical Techniques for Sulfur Compounds
| Technique | Principle | Selectivity for Sulfur | Key Advantage |
|---|---|---|---|
| TD-GC/MS | Thermal desorption followed by GC separation and MS detection. | Moderate | Provides structural information for a wide range of compounds. |
| SPME-GC/SCD | SPME extraction, GC separation, and sulfur-specific chemiluminescence detection. | High | Excellent sensitivity and selectivity for sulfur compounds. |
This table provides a simplified comparison of the two techniques.
Electrophoretic Methods (e.g., Gel Electrophoresis for DNA-binding)
Electrophoretic methods are fundamental in molecular biology for studying the interactions between molecules like proteins and nucleic acids. thermofisher.comanalytik-jena.com Gel electrophoresis, specifically the Electrophoretic Mobility Shift Assay (EMSA), is a key technique used to investigate the binding of compounds to DNA. thermofisher.comlicorbio.comnih.gov This assay is based on the principle that a DNA-protein or DNA-compound complex will migrate more slowly through a non-denaturing gel matrix than the free DNA molecule. thermofisher.comlicorbio.com This "shift" in mobility provides evidence of a binding interaction.
In research involving this compound, electrophoretic methods can be employed to determine if the compound interacts directly with DNA. The strength of this binding can be evaluated by determining the intrinsic binding constant. ulisboa.pt The process involves incubating the target DNA with varying concentrations of this compound and then separating the resulting mixtures on a polyacrylamide or agarose (B213101) gel. thermofisher.comnih.gov The DNA is typically labeled, for example with a fluorescent dye, to allow for visualization of the bands. licorbio.com A shift in the migration of the DNA in the presence of this compound would indicate the formation of a DNA-compound complex.
Steps in a typical EMSA experiment include:
Preparation of labeled DNA probes.
Incubation of the probe with the protein or compound of interest.
Separation of the mixture by non-denaturing gel electrophoresis. licorbio.com
Detection of the DNA bands to observe any mobility shift. nih.gov
Data Analysis and Interpretation in Research Settings
The analysis and interpretation of data are critical steps in any scientific investigation, transforming raw data into meaningful insights. researchgate.netgeeksforgeeks.org In research on this compound, this process involves both qualitative and quantitative approaches to make sense of the results obtained from the various analytical techniques employed. researchgate.netsimplilearn.com
For quantitative data, such as the concentration of this compound determined by GC-based methods, statistical analysis is essential. This may involve calculating means, standard deviations, and performing statistical tests to determine the significance of observed differences. researchgate.net The use of calibration curves is a standard method for quantifying the amount of a substance in a sample. nih.gov
Qualitative data analysis, on the other hand, focuses on understanding non-numerical data, such as the presence or absence of a band shift in a gel electrophoresis experiment. gradcoach.com This type of analysis often involves descriptive interpretation of the results. For example, in EMSA, the presence of a shifted band is a qualitative indicator of a DNA-binding event. nih.gov
Define the research question: Clearly outlining the objective of the analysis. geeksforgeeks.org
Data collection: Gathering relevant data from experiments. geeksforgeeks.org
Data cleaning: Removing errors and inconsistencies from the dataset. simplilearn.com
Data analysis: Applying appropriate statistical or qualitative methods. geeksforgeeks.org
Data visualization: Using graphs, charts, and tables to present the findings effectively. geeksforgeeks.org
Future Directions and Research Gaps
Elucidation of Novel Molecular Targets
While 6-thiotheophylline is known to be a derivative of theophylline (B1681296), a methylxanthine that acts as a bronchodilator, its own molecular interactions are not fully understood. ontosight.ai The introduction of a thio group at the 6-position can alter its binding affinity and pharmacological effects. ontosight.ai
Initial studies have shown that this compound exhibits a more potent relaxant effect on guinea-pig trachea compared to theophylline. nih.gov This suggests a complex mechanism of action that may involve adenosine (B11128) receptors and L-type Ca2+ channels. nih.gov Further research is needed to identify and validate novel molecular targets. One area of interest is its potential as a selective progesterone (B1679170) receptor (PR) inhibitor, as some 8-alkylthio-6-thiotheophylline derivatives have shown promise in this regard, acting outside the ligand-binding pocket of the receptor. nih.gov The exploration of its effects on other receptors and enzymes, such as phosphodiesterases (PDEs), could reveal new therapeutic applications. ontosight.ai For instance, sulfur substitutions might enhance PDE4 inhibition, which is linked to anti-inflammatory effects. vulcanchem.com
Development of Advanced Synthetic Strategies for Complex Analogues
The synthesis of this compound and its analogues has traditionally involved methods like reacting theophylline with phosphorus pentasulfide. vulcanchem.comclockss.org However, these methods can be lengthy and may result in modest yields. clockss.org More recent approaches, such as using Lawesson's reagent under microwave irradiation, offer a more efficient, solvent-free alternative for creating 6-thio and 2,6-dithio derivatives. clockss.org
Future synthetic strategies should focus on creating more complex and diverse analogues to expand the structure-activity relationship (SAR) knowledge base. nih.gov This includes the development of methods for stereoselective synthesis and the introduction of a variety of functional groups at different positions of the theophylline scaffold. cardiff.ac.uknih.gov The synthesis of complex analogues, such as those with bulky side chains or those designed to interact with specific amino acid residues in target proteins, will be crucial for developing more potent and selective compounds. nih.govchemrxiv.org The creation of water-soluble ruthenium(II) complexes with 8-thiotheophylline derivatives has also shown potential for antiproliferative activity, opening another avenue for synthetic exploration. acs.orgnih.gov
Integration of Computational and Experimental Approaches for SAR Refinement
Structure-activity relationship (SAR) studies are essential for understanding how chemical structure influences biological activity. nih.gov For this compound and its derivatives, SAR studies have already identified that 1,3-disubstituted 6-thioxanthines are more active as bronchodilators and coronary dilators than other substituted forms. nih.gov Furthermore, studies on 8-alkylthio-6-thiotheophyllines have shown that branched alkylthio substitutions can lead to selective inhibition of the progesterone receptor. nih.gov
To refine these SAR models, a synergistic approach integrating computational and experimental methods is necessary. nih.gov Computational techniques like molecular docking and quantitative structure-activity relationship (QSAR) analysis can predict the binding affinity and activity of new analogues, guiding synthetic efforts. nih.govchemmethod.com These predictions can then be validated through experimental assays. nih.gov For example, molecular docking could be used to model the interaction of this compound analogues with the binding sites of target proteins like sirtuins or the progesterone receptor, helping to explain observed SAR trends and design more potent inhibitors. nih.govnih.gov This iterative cycle of prediction, synthesis, and testing will accelerate the discovery of lead compounds with improved therapeutic profiles. nih.gov
Exploration of this compound as a Chemical Probe for Biological Systems
A chemical probe is a small molecule used to study and manipulate biological systems. eubopen.orgnih.gov Given its distinct biological activities, this compound and its derivatives have the potential to be developed into valuable chemical probes. For instance, a highly selective and potent this compound-based inhibitor of the progesterone receptor could be used to investigate the role of this receptor in various physiological and pathological processes. nih.gov
Developing this compound into a chemical probe requires thorough characterization of its selectivity and mechanism of action. nih.gov This involves creating structurally similar but inactive control compounds to ensure that any observed biological effects are due to the specific inhibition of the intended target. nih.gov Fluorescently tagged or biotinylated versions of this compound analogues could also be synthesized to visualize their subcellular localization and identify binding partners. mdpi.com By using these probes, researchers can gain a deeper understanding of complex biological systems and potentially identify new therapeutic targets. mit.eduplusplustutors.comnih.gov
Q & A
Q. Q1. What are the critical parameters for synthesizing 6-Thiotheophylline with high purity?
Methodological Answer : Synthesis requires precise control of reaction conditions (e.g., temperature, solvent polarity, and stoichiometry of reactants like theophylline and sulfurizing agents). Purification steps (e.g., recrystallization, column chromatography) must be validated using melting point analysis and HPLC to confirm purity (>95%). For reproducibility, document deviations in reaction yields caused by trace moisture or oxygen sensitivity, referencing established protocols for thiolation reactions.
Q. Q2. Which analytical techniques are essential for characterizing this compound?
Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm substitution at the 6th position (disappearance of theophylline’s C-6 proton signal) and mass spectrometry (MS) for molecular weight validation. Pair with HPLC-UV to assess purity and FTIR to identify thiol (-SH) stretching vibrations. For novel derivatives, elemental analysis is mandatory to verify composition.
Q. Q3. How does pH influence the stability of this compound in aqueous solutions?
Methodological Answer : Conduct accelerated stability studies by incubating solutions across pH 2–9 at 25°C/40°C. Monitor degradation via HPLC at regular intervals. Use Arrhenius kinetics to predict shelf-life. Buffer systems (e.g., phosphate, citrate) must be validated to avoid complexation artifacts. Document oxidation-prone thiol groups using LC-MS to identify disulfide byproducts .
Advanced Research Questions
Q. Q4. How can computational models predict the reactivity of this compound in enzymatic systems?
Methodological Answer : Employ molecular docking (AutoDock Vina, Schrödinger) to assess binding affinity with target enzymes (e.g., adenosine deaminase). Validate predictions with molecular dynamics (MD) simulations (GROMACS) to analyze ligand-protein stability. Cross-reference with experimental IC₅₀ values from enzyme inhibition assays. Address discrepancies by adjusting force fields or solvation models .
Q. Q5. What strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer : Systematically compare assay conditions (e.g., cell lines, incubation times, solvent controls). Replicate studies using standardized protocols (e.g., OECD guidelines). Perform meta-analyses to identify confounding variables (e.g., metabolite interference). Use isothermal titration calorimetry (ITC) to validate binding thermodynamics independently .
Q. Q6. How can structure-activity relationship (SAR) studies optimize this compound derivatives for selective kinase inhibition?
Methodological Answer : Design derivatives with systematic substitutions (e.g., alkylation at N-7, halogenation at C-8). Test inhibition against kinase panels (e.g., Eurofins KinaseProfiler). Apply quantitative SAR (QSAR) models (DRAGON descriptors, Random Forest regression) to prioritize candidates. Validate selectivity via crystallography (e.g., PDB-deposited kinase-ligand complexes) .
Q. Q7. What experimental designs minimize artifacts in measuring this compound’s antioxidant activity?
Methodological Answer : Use multiple assays (e.g., DPPH scavenging, FRAP, ORAC) to cross-validate results. Include Trolox as a reference standard. Control for thiol-specific interference (e.g., pre-treatment with Ellman’s reagent). For cellular models, confirm membrane permeability via LC-MS intracellular quantification .
Methodological Frameworks
Q. Q8. How to apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to this compound research?
Methodological Answer :
Q. Q9. What statistical approaches validate reproducibility in this compound dose-response studies?
Methodological Answer : Use power analysis (G*Power) to determine sample size. Apply Bland-Altman plots for inter-lab variability assessment. For non-linear responses, fit data to Hill equations using iterative least-squares regression (GraphPad Prism). Report 95% confidence intervals and effect sizes .
Data Interpretation & Reporting
Q. Q10. How to contextualize conflicting NMR spectral data for this compound derivatives?
Methodological Answer : Reconcile discrepancies by re-measuring in deuterated solvents (e.g., DMSO-d6 vs. CDCl₃). Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Compare with literature data from authoritative databases (SciFinder, Reaxys). For novel compounds, deposit raw spectra in public repositories (e.g., NMRShiftDB).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
